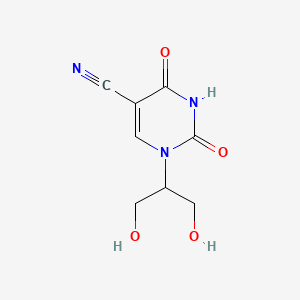
1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Descripción general
Descripción
1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of tetrahydropyrimidine derivatives typically involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters. The specific compound can be synthesized through a modified Biginelli reaction using appropriate reagents. The synthesis pathway is crucial as it influences the biological activity of the resulting compounds.
Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, including this compound:
- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
- Antifungal Activity : In vitro studies showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The zone of inhibition was measured to evaluate efficacy.
| Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Candida albicans | 16 | 20 |
| Aspergillus niger | 32 | 18 |
Anticancer Activity
The compound has also shown potential anticancer properties. In studies involving various cancer cell lines:
- Cytotoxicity : The compound was tested against MDA-MB-231 breast cancer cells and exhibited an IC50 value comparable to established chemotherapeutics like paclitaxel.
| Compound | IC50 (µM) |
|---|---|
| This compound | 28.5 |
| Paclitaxel | 29.3 |
The mechanism underlying the biological activities of this compound may involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Studies suggest that tetrahydropyrimidines can inhibit DNA synthesis and disrupt cellular metabolism in target organisms.
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydropyrimidine derivatives:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.
- Combination Therapy : When combined with other antimicrobial agents or chemotherapeutics, the compound enhanced overall efficacy and reduced resistance development in bacterial strains.
Propiedades
IUPAC Name |
1-(1,3-dihydroxypropan-2-yl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-1-5-2-11(6(3-12)4-13)8(15)10-7(5)14/h2,6,12-13H,3-4H2,(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUSMEGUGCCOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(CO)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















